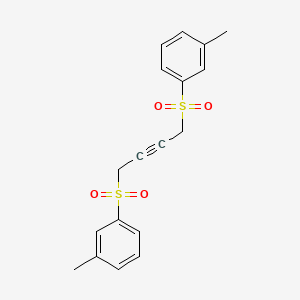
1,1'-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene): is a chemical compound with the molecular formula C18H18O4S2 It is characterized by the presence of a but-2-yne-1,4-diyldisulfonyl group linking two 3-methylbenzene units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) typically involves the reaction of 3-methylbenzenesulfonyl chloride with but-2-yne-1,4-diol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonate ester, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) involves its interaction with molecular targets such as enzymes and proteins. The compound’s sulfonyl groups can form strong interactions with amino acid residues, leading to inhibition or modulation of enzyme activity. The but-2-yne-1,4-diyl linkage provides rigidity to the molecule, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(4-methylbenzene)
- 1,1’-(But-2-yne-1,4-diyldisulfanediyl)bis(2-methylbenzene)
- Benzene, 1,1’-(1-buten-3-yne-1,4-diyl)bis-
Uniqueness
1,1’-(But-2-yne-1,4-diyldisulfonyl)bis(3-methylbenzene) is unique due to the specific positioning of the methyl groups on the benzene rings, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
CAS No. |
56163-35-0 |
|---|---|
Molecular Formula |
C18H18O4S2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
1-methyl-3-[4-(3-methylphenyl)sulfonylbut-2-ynylsulfonyl]benzene |
InChI |
InChI=1S/C18H18O4S2/c1-15-7-5-9-17(13-15)23(19,20)11-3-4-12-24(21,22)18-10-6-8-16(2)14-18/h5-10,13-14H,11-12H2,1-2H3 |
InChI Key |
UCFMJIOPPNUQAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)CC#CCS(=O)(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


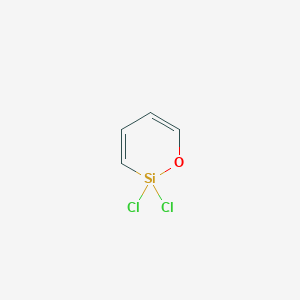

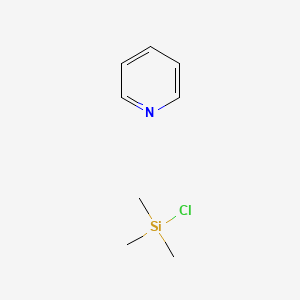
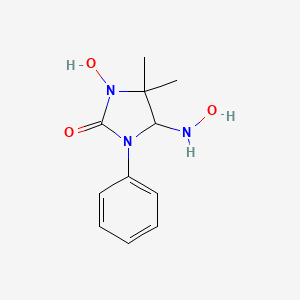
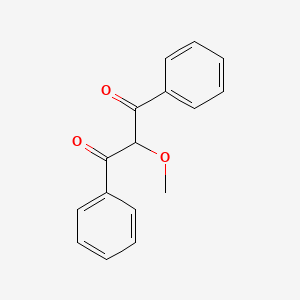
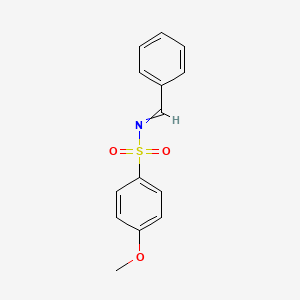
![(2-{[4-(Propan-2-yl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14645599.png)
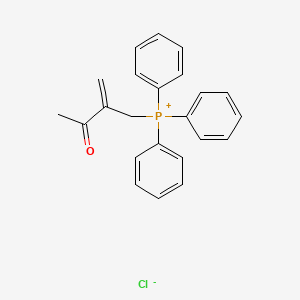

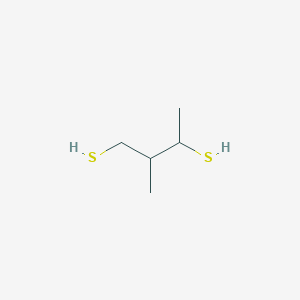
![(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14645610.png)
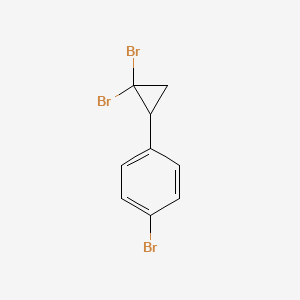
![2-[(4-Methylpiperazin-1-yl)disulfanyl]-1,3-benzothiazole](/img/structure/B14645618.png)

